REACTION_CXSMILES
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[Br:1]Br.[CH3:3][C:4]1[CH:5]=[C:6]([NH:11][C:12](=[O:14])[CH3:13])[CH:7]=[CH:8][C:9]=1[CH3:10].O>C(O)(=O)C>[Br:1][C:7]1[CH:8]=[C:9]([CH3:10])[C:4]([CH3:3])=[CH:5][C:6]=1[NH:11][C:12](=[O:14])[CH3:13]
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Name
|
|
Quantity
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5.08 mL
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Type
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reactant
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Smiles
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BrBr
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
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CC=1C=C(C=CC1C)NC(C)=O
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resultant solid was filtered
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Type
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WASH
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Details
|
washed with water (until white)
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Type
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CUSTOM
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Details
|
dried in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |